

# FGA146: A Technical Guide to its Toxicological Profile and Safety Assessment

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## Compound of Interest

Compound Name: FGA146

Cat. No.: B12377536

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## Abstract

**FGA146** is a synthetic, peptidomimetic nitroalkene that has been identified as a potent, reversible, and covalent inhibitor of the SARS-CoV-2 main protease (Mpro or 3CLpro) and the human cysteine protease, Cathepsin L.<sup>[1][2][3]</sup> Its dual inhibitory action presents a promising avenue for antiviral therapeutic development. This technical guide provides a comprehensive overview of the current toxicological data and safety profile of **FGA146**, compiled from available scientific literature. The document is intended to serve as a resource for researchers and drug development professionals, offering a consolidated summary of its safety assessment, including in vitro and in vivo toxicological data, detailed experimental methodologies, and an elucidation of its mechanism of action through signaling pathway diagrams.

## Introduction

The emergence of novel viral pathogens necessitates the rapid development of effective antiviral therapeutics. **FGA146** has emerged as a compound of interest due to its potent inhibition of the SARS-CoV-2 Mpro, a critical enzyme in the viral replication cycle.<sup>[1][2][3]</sup>

**FGA146** is a peptidyl nitroalkene that forms a reversible covalent bond with the catalytic cysteine residue (Cys145) in the active site of Mpro.<sup>[1]</sup> This mechanism of action is designed to offer high specificity and potency. Furthermore, its inhibitory activity against human Cathepsin L suggests a potential for broader therapeutic applications or the need to consider off-target effects.<sup>[1][2][3]</sup> A thorough understanding of the toxicological profile of **FGA146** is paramount

for its continued development as a potential therapeutic agent. This guide summarizes the key safety data and the experimental protocols used to generate them.

## Toxicological Data Summary

The toxicological assessment of **FGA146** has been conducted through both in vitro and in vivo studies. The following tables present a summary of the quantitative data available.

**Table 1: In Vitro Cytotoxicity Data**

Cell Line	Assay Type	Endpoint	Result	Reference
Huh-7-ACE2	Cytotoxicity Assay	CC50	>100 µM	[1]
Vero E6	Cell Protection Assay	CC50	>100 µM	[1]

Note: The 50% cytotoxic concentration (CC50) is the concentration of a substance that causes the death of 50% of viable cells. A higher CC50 value is indicative of lower cytotoxicity.

**Table 2: In Vivo Acute Oral Toxicity Data**

Animal Model	Study Type	Endpoint	Result	Reference
Not Specified	Acute Toxicity	MTD	~1000 mg/kg	[1]
Not Specified	Acute Toxicity	MLD	1300 mg/kg	[1]

Note: The Maximum Tolerated Dose (MTD) is the highest dose of a drug or treatment that does not cause unacceptable side effects. The Minimum Lethal Dose (MLD) is the smallest amount of a substance that can cause death.

## Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of toxicological studies. This section outlines the probable experimental protocols for the key studies cited.

### In Vitro Cytotoxicity Assay

The in vitro cytotoxicity of **FGA146** was assessed to determine its effect on cell viability.

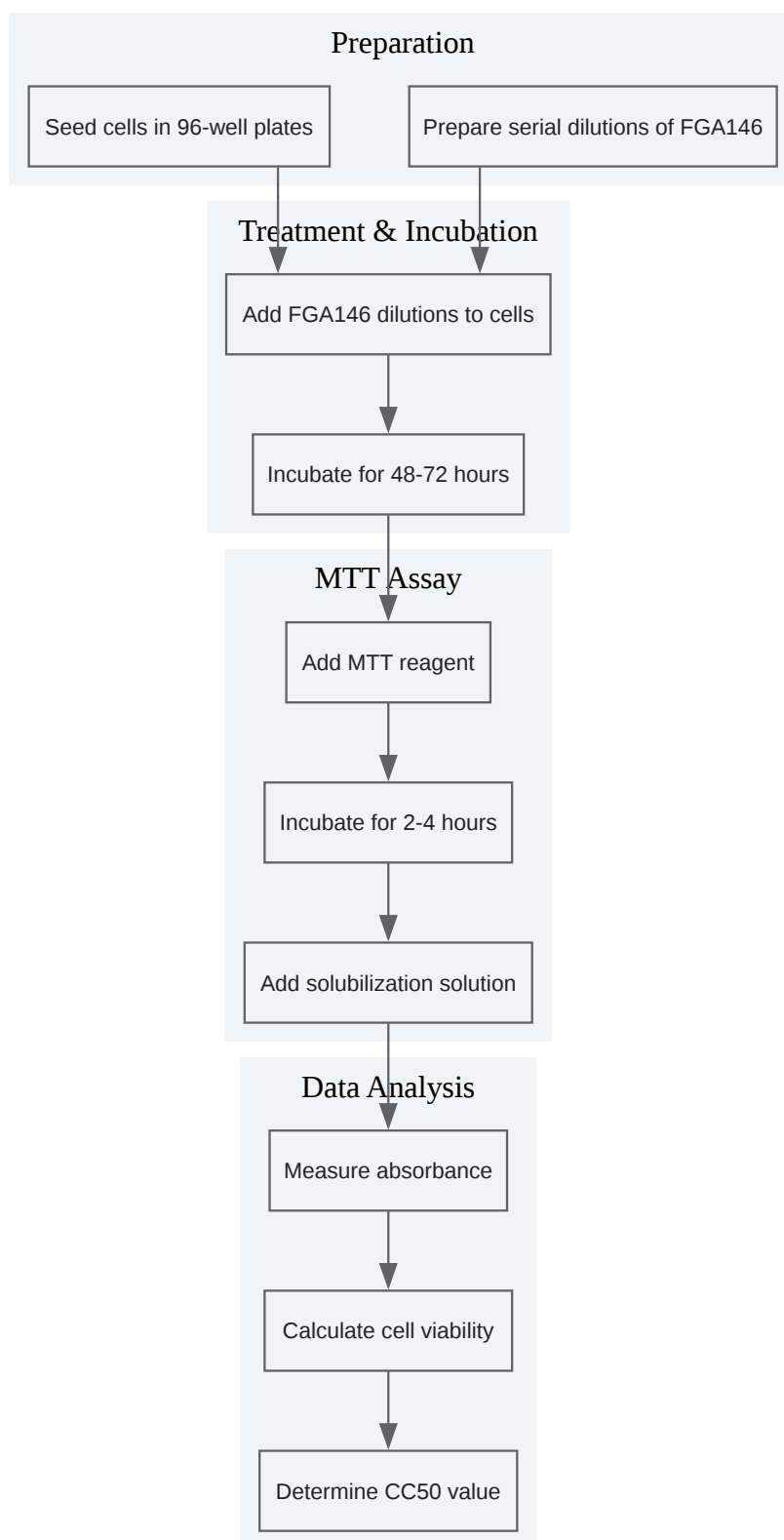
Objective: To determine the 50% cytotoxic concentration (CC50) of **FGA146** in relevant cell lines.

Methodology (based on standard protocols):

- Cell Lines:
  - Huh-7-ACE2 (Human liver cancer cells engineered to express Angiotensin-Converting Enzyme 2)
  - Vero E6 (African green monkey kidney epithelial cells)
- Assay Principle: A colorimetric assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, is commonly used. This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
- Procedure:
  - Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
  - Compound Treatment: A serial dilution of **FGA146** is prepared and added to the cells. A vehicle control (e.g., DMSO) and a positive control for cytotoxicity are included.
  - Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator.
  - MTT Addition: MTT reagent is added to each well and incubated for a further 2-4 hours, allowing viable cells to convert the yellow MTT into purple formazan crystals.
  - Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a specialized buffer).
  - Absorbance Reading: The absorbance of each well is measured using a microplate reader at a specific wavelength (typically between 500 and 600 nm).

- **Data Analysis:** The absorbance values are used to calculate the percentage of cell viability relative to the vehicle control. The CC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.

#### Experimental Workflow for In Vitro Cytotoxicity Assay



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Caption: Workflow for determining the in vitro cytotoxicity (CC50) of **FGA146**.

## In Vivo Acute and Repeated Dose Oral Toxicity Studies

While specific protocols for **FGA146** are not publicly detailed, the following methodologies are based on standardized OECD guidelines and are representative of the studies likely performed.

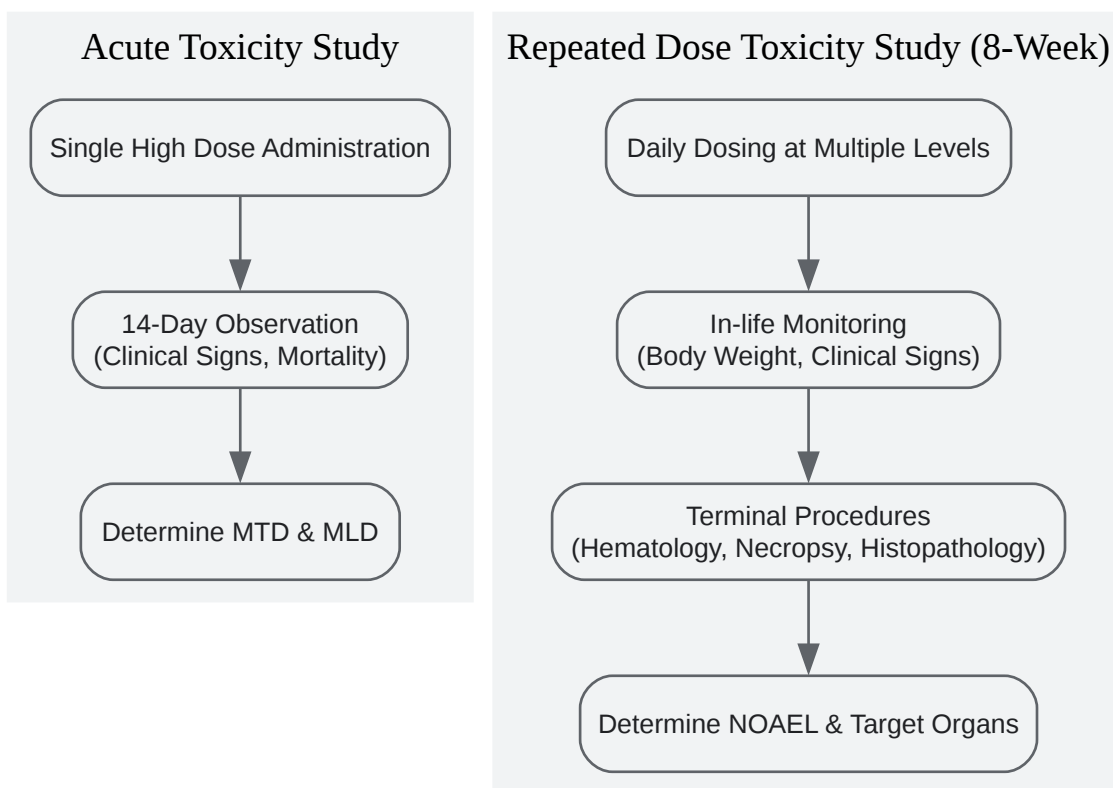
Objective: To evaluate the potential toxicity of **FGA146** following a single high-dose administration (acute toxicity) and after repeated daily administration over a specified period (sub-chronic toxicity).

Methodology (based on OECD Guidelines 423 and 408):

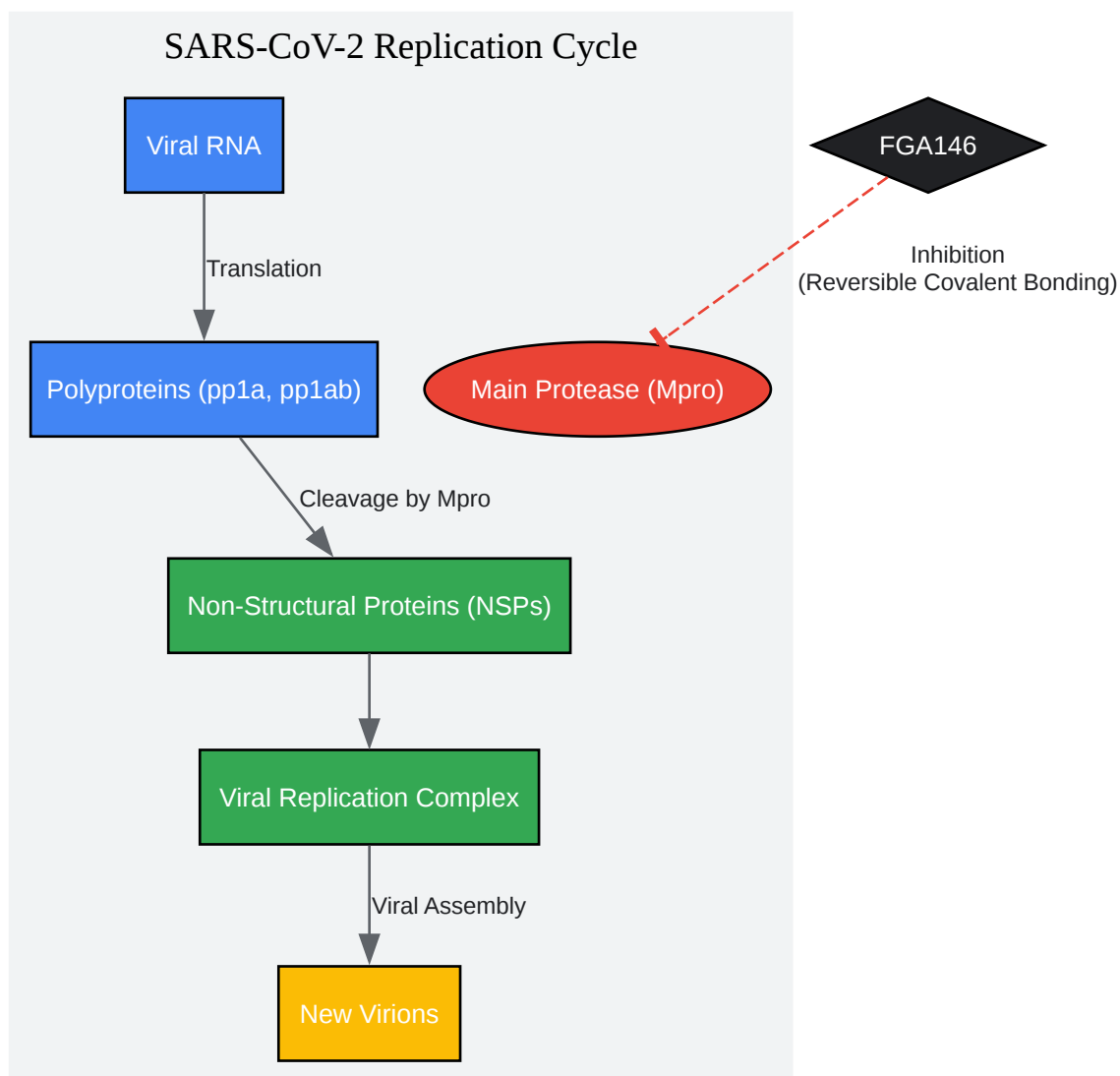
- Animal Model: Typically, a rodent species such as Sprague-Dawley or Wistar rats are used. Both male and female animals are included.
- Acclimatization: Animals are acclimatized to the laboratory conditions for at least 5 days before the start of the study.
- Housing: Animals are housed in a controlled environment with a 12-hour light/dark cycle and have free access to standard laboratory diet and water.
- Dose Administration: **FGA146** is administered orally, typically via gavage. The compound is usually dissolved or suspended in a suitable vehicle.
- Acute Oral Toxicity Study (modified from OECD 423):
  - Dosing: A single dose of **FGA146** is administered to a group of animals. The dose is selected based on a stepwise procedure.
  - Observation: Animals are observed for clinical signs of toxicity and mortality at regular intervals for up to 14 days.
  - Measurements: Body weight is recorded at the start and end of the study.
  - Necropsy: At the end of the observation period, all animals are subjected to a gross necropsy.
- 8-Week (Sub-chronic) Repeated Dose Oral Toxicity Study (modified from OECD 408):

- Dosing: **FGA146** is administered daily to different groups of animals at various dose levels for 8 weeks. A control group receives the vehicle only.
- Clinical Observations: Detailed clinical observations are made daily.
- Measurements: Body weight and food consumption are measured weekly.
- Hematology and Clinical Biochemistry: Blood samples are collected at the end of the study for analysis of hematological and clinical chemistry parameters.
- Necropsy and Histopathology: At the end of the study, all animals are euthanized and a full necropsy is performed. Organs are weighed, and tissues are collected for histopathological examination.
- Data Analysis: The data from clinical observations, body weight, food consumption, hematology, clinical biochemistry, and histopathology are analyzed to identify any dose-related adverse effects and to determine a No-Observed-Adverse-Effect Level (NOAEL).

#### Logical Flow for In Vivo Toxicity Assessment







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## References

- 1. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]
- 2. ask-force.org [ask-force.org]

- 3. Oral Toxicity OECD 408 - Altogen Labs [altogenlabs.com]
- To cite this document: BenchChem. [FGA146: A Technical Guide to its Toxicological Profile and Safety Assessment]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12377536#fga146-toxicological-screening-and-safety-profile]

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